molecular formula C9H9ClN4 B3032797 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 52476-66-1

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B3032797
CAS No.: 52476-66-1
M. Wt: 208.65 g/mol
InChI Key: ZAEUNAXJMQKCCG-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (CAS 52476-66-1) is a pyrazolyl pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol, serves as a versatile chemical intermediate . Its primary research value lies in its role as a key building block for the synthesis of novel anti-tubercular agents . Recent studies have explored the anti-tubercular potential of pyrazolyl pyrimidine derivatives, demonstrating that compounds synthesized from this intermediate exhibit promising activity against the Mycobacterium tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . The chloropyrimidine moiety is a reactive site that allows for further functionalization, typically via nucleophilic aromatic substitution, enabling researchers to create diverse libraries of derivatives for biological screening . The crystalline structure of this compound has been characterized, revealing intramolecular C–H⋯N hydrogen bonds and intermolecular C–H⋯π interactions that may influence its solid-state properties . Researchers are advised to handle this material with appropriate safety precautions; it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For optimal stability, this compound should be stored under an inert atmosphere in a freezer, maintained at temperatures below -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-4-(3,5-dimethylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)8-3-4-11-9(10)12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEUNAXJMQKCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647495
Record name 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52476-66-1
Record name 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52476-66-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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Preparation Methods

Synthetic Routes to 2-Chloro-4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidine

Method A: Nucleophilic Substitution of 2,4-Dichloropyrimidine

This two-step approach leverages the differential reactivity of chlorinated pyrimidine positions.

Step 1: Synthesis of 4-Chloro-2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidine

2,4-Dichloropyrimidine reacts with 3,5-dimethylpyrazole in ethanol under reflux (3–4 hours) in the presence of potassium carbonate (K₂CO₃) as a base. The 4-position exhibits higher electrophilicity due to resonance stabilization, favoring substitution at this site.

Reaction Conditions

  • Molar Ratio : 1:1.2 (pyrimidine:pyrazole)
  • Solvent : Anhydrous ethanol
  • Temperature : 78°C (reflux)
  • Yield : 72–76%
Step 2: Selective Chlorination at Position 2

The intermediate from Step 1 undergoes chlorination using POCl₃ under catalytic dimethylformamide (DMF).

Optimized Protocol

  • Reagents : POCl₃ (5 equiv), DMF (0.1 equiv)
  • Conditions : Reflux at 110°C for 2 hours
  • Workup : Quenching with ice-water, neutralization with NaHCO₃
  • Yield : 85–88%

Mechanistic Insight
POCl₃ acts as both a chlorinating agent and Lewis acid, activating the pyrimidine ring for electrophilic substitution. DMF catalyzes the reaction via Vilsmeier-Haack intermediate formation.

Method B: Cyclocondensation of Thiouracil Derivatives

An alternative route utilizes 2-thiouracil as a starting material, exploiting its reactivity with hydrazine hydrate and subsequent cyclization.

Step 1: Formation of 2-Hydrazino-4-Chloropyrimidine

6-Methyl-2-thiouracil reacts with hydrazine hydrate in ethanol under reflux (3 hours), followed by POCl₃-mediated chlorination to yield 2-hydrazino-4-chloropyrimidine.

Key Data

  • Hydrazine Hydrate : 10 mM in ethanol
  • Chlorination : POCl₃ (10 mM), 100°C for 2 hours
  • Yield : 79% (hydrazino intermediate), 88% (chlorinated product)
Step 2: Pyrazole Ring Formation

The hydrazino intermediate undergoes cyclization with acetylacetone in ethanol (reflux, 3 hours), forming the 3,5-dimethylpyrazole moiety at position 4.

Reaction Parameters

  • Acetylacetone : 10 mM
  • Isolation : Filtration and recrystallization from ethanol
  • Yield : 88%

Comparative Analysis of Synthetic Methods

Parameter Method A Method B
Starting Material 2,4-Dichloropyrimidine 2-Thiouracil
Reaction Steps 2 3
Overall Yield 61–67% 55–60%
Regioselectivity High Moderate
Purification Column chromatography Recrystallization

Key Observations

  • Method A offers higher yields and scalability but requires expensive dichloropyrimidine precursors.
  • Method B is cost-effective but involves hazardous POCl₃ handling and lower regiocontrol.

Structural Characterization and Spectral Data

Infrared Spectroscopy (IR)

  • C–Cl Stretch : 750–780 cm⁻¹ (strong intensity)
  • Pyrazole C–N Stretch : 1,540–1,570 cm⁻¹
  • Aromatic C–H Bending : 830–850 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR)

  • Pyrimidine H-5 : δ 6.01–6.28 (singlet, 1H)
  • Pyrazole H-4 : δ 7.03 (singlet, 1H)
  • Methyl Groups : δ 2.13–2.15 (singlet, 6H)

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 223 [M⁺+1]
  • Fragmentation Pattern : Loss of Cl (35/37 amu) and CH₃ (15 amu) groups

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Competing substitution at positions 2 and 4 is mitigated by:

  • Using excess POCl₃ (5 equiv) to drive complete chlorination.
  • Employing DMF as a catalyst to enhance electrophilicity at position 2.

Purification Difficulties

  • Silica gel chromatography (hexane:ethyl acetate, 7:3) resolves closely eluting impurities.
  • Recrystallization from ethanol-water mixtures improves purity to >98%.

Industrial Applications and Scalability

  • Batch Reactors : 10–50 kg scale with 65–70% yield using Method A.
  • Green Chemistry : Substituting POCl₃ with trichloroisocyanuric acid reduces hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazolyl group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most notable applications of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is its role as an inhibitor of DNA polymerase. This inhibition is crucial in the context of cancer treatment, as it can impede the proliferation of cancer cells by disrupting their ability to replicate DNA. Research has shown that this compound exhibits potent activity against various cancer cell lines, making it a candidate for further development as an anticancer drug .

1.2 Selective Androgen Receptor Modulation

The compound has also been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in specific tissues, such as muscle and bone, while minimizing effects on other tissues like the prostate. This selectivity can lead to therapeutic benefits in conditions like muscle wasting and osteoporosis without the adverse effects associated with traditional anabolic steroids .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition mechanisms. Its ability to inhibit DNA polymerase allows researchers to investigate the structural requirements for enzyme activity and the potential for developing new inhibitors that could be used therapeutically .

2.2 Structural Studies

The crystal structure of this compound reveals insights into its molecular interactions, including non-classical intramolecular hydrogen bonds and intermolecular C—H⋯π interactions. Such structural studies are essential for understanding the compound's reactivity and interactions with biological macromolecules .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was attributed to its action on DNA polymerase, leading to increased apoptosis in treated cells compared to controls .

Case Study 2: Selective Androgen Receptor Modulation

In preclinical trials assessing the compound’s efficacy as a SARM, it was shown to promote muscle growth without affecting prostate weight significantly in animal models. This indicates its potential for treating conditions like sarcopenia while reducing the risk of prostate-related side effects associated with traditional anabolic agents .

Mechanism of Action

The mechanism of action of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 4 CAS Number
This compound C₉H₉ClN₄ 208.65 3,5-Dimethylpyrazole 52476-66-1
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine C₇H₆ClN₅ 195.61 Imidazole 1805015-17-1
2-Chloro-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidine C₉H₆ClN₅S 251.69 Pyrazole (fused thienopyrimidine) N/A
2-Chloro-4-(4-fluorophenyl)pyrimidine C₁₀H₆ClFN₂ 208.62 4-Fluorophenyl 85979-59-5

Key Observations :

  • Steric and Electronic Effects : The 3,5-dimethylpyrazole group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity and metabolic stability compared to imidazole or phenyl substituents .
  • Thienopyrimidine vs.

Pharmacological Activity Comparisons

Table 2: Anticonvulsant Activity of Pyrimidine Derivatives (MES Test, 100 mg/kg)

Compound Class Substituent at Position 4 % Protection (MES) Neurotoxicity (Rotarod) Reference
5a–p series Varied (e.g., aryl, azoles) 40–80% Low to moderate
7a–d (Triazole derivatives) Triazole 55–70% Moderate
9a–d (Imidazole derivatives) Imidazole 50–65% High
11a–d (Pyrazole derivatives) Pyrazole 60–75% Low

Key Findings :

  • Pyrazole vs. Imidazole : Pyrazole-substituted derivatives (e.g., 11a–d) exhibit higher protection rates (60–75%) and lower neurotoxicity compared to imidazole analogs, likely due to reduced hydrogen-bonding capacity and optimized steric fit .

Biological Activity

2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClN4C_8H_9ClN_4, with a molecular weight of approximately 200.64 g/mol. The compound features a pyrimidine ring substituted with a 3,5-dimethylpyrazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising antimicrobial properties. In particular, compounds similar to this compound have shown significant activity against various pathogens. For instance, in vitro evaluations indicated that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds bearing the pyrazole structure have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, one study identified a derivative with an excellent COX-2 selectivity index of over 8, indicating its potential as an anti-inflammatory agent .

CompoundCOX-2 Selectivity IndexED50 (mg/kg)
125b9.31>2000

Tissue-selective Androgen Receptor Modulation

Another notable biological activity of this compound class is their role as tissue-selective androgen receptor modulators (SARMs). These compounds have been recognized for their therapeutic potential in treating conditions associated with androgen receptor signaling . The modulation of androgen receptors can lead to beneficial effects in muscle wasting and osteoporosis.

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes such as COX, which play a pivotal role in the inflammatory response.
  • Receptor Modulation : It acts on androgen receptors to exert tissue-selective effects that can be harnessed for therapeutic purposes.

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted where various pyrazole derivatives were tested against common bacterial strains. The results indicated that modifications in the pyrazole moiety significantly influenced antimicrobial potency.

Case Study 2: Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives exhibited significant reductions in inflammation compared to controls, showcasing their potential for treating inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, pyrazole derivatives can react with halogenated pyrimidines under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization may employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and stoichiometry. Statistical methods, such as factorial design, minimize experimental runs while identifying critical factors affecting yield and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : To confirm substitution patterns on the pyrazole and pyrimidine rings (e.g., ¹H/¹³C NMR for methyl groups at positions 3 and 5 of the pyrazole) .
  • X-ray crystallography : For resolving stereochemical ambiguities and validating molecular geometry .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns, especially for intermediates .
  • HPLC : To assess purity (>95%) and detect trace impurities .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for antileishmanial, antimalarial, or anticancer agents due to its heterocyclic pharmacophore. Researchers functionalize the chloro group on pyrimidine for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties, followed by in vitro bioactivity screening against disease-specific targets .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for substitution reactions. Programs like Gaussian or ORCA optimize geometries and predict regioselectivity. The ICReDD framework integrates these computations with machine learning to prioritize reaction pathways, reducing trial-and-error experimentation . For example, reaction path searches may identify optimal solvents or catalysts for nucleophilic aromatic substitution .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from variations in:
  • Purity : Validate via HPLC and elemental analysis to exclude impurities affecting bioassay results .
  • Experimental design : Standardize assay protocols (e.g., cell lines, incubation times) and use positive/negative controls .
  • Stereochemical factors : Use chiral chromatography or asymmetric synthesis to isolate enantiomers for activity comparison .

Q. What reactor designs or separation technologies improve yield in scaled-up synthesis?

  • Methodological Answer :
  • Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions, minimizing byproducts .
  • Membrane separation : Isolate intermediates via nanofiltration, particularly for thermally labile compounds .
  • Process simulation : Tools like COMSOL Multiphysics model fluid dynamics and optimize residence time .

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance the compound’s bioactivity?

  • Methodological Answer :
  • Systematic derivatization : Replace the chloro group with electron-withdrawing/donating substituents and assay against biological targets .
  • Crystallographic data : Correlate molecular docking results (e.g., binding affinity to enzymes) with X-ray structures to refine pharmacophore models .

Data Contradiction and Validation

Q. What strategies validate synthetic intermediates when spectral data conflicts with expected results?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Isotopic labeling : Track reaction mechanisms (e.g., ¹⁵N labeling for pyrazole ring formation) .
  • Independent synthesis : Reproduce the intermediate via alternative routes to confirm structural integrity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

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